
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7F2N3O. It is characterized by the presence of a difluorophenyl group and a triazole ring, making it a valuable compound in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetophenone derivatives, while reduction can produce difluoroethanol derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting enzyme activity and disrupting biological pathways . This makes it a valuable compound in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of a difluorophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in various fields .
Eigenschaften
Molekularformel |
C4H3F2N3O |
|---|---|
Molekulargewicht |
147.08 g/mol |
IUPAC-Name |
2,2-difluoro-1-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H3F2N3O/c5-3(6)4(10)9-2-7-1-8-9/h1-3H |
InChI-Schlüssel |
ICQZYPHCROMXKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


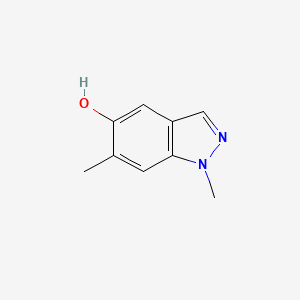
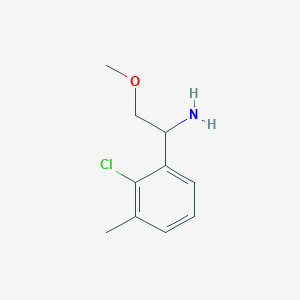
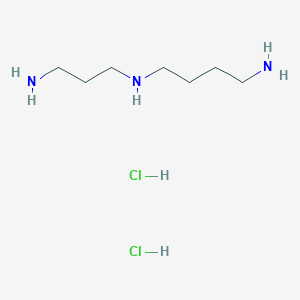

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)
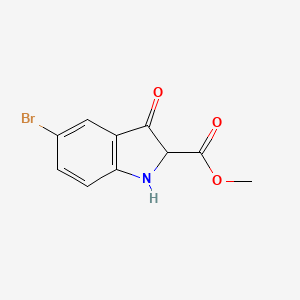
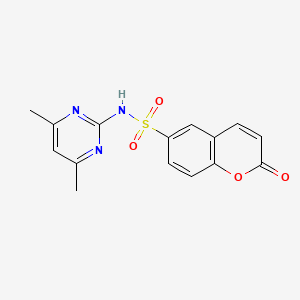
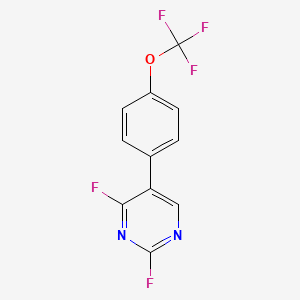
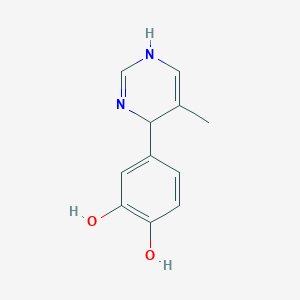
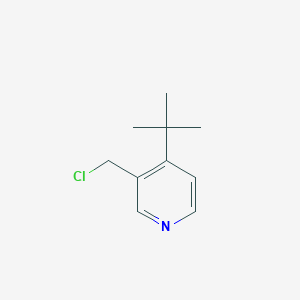

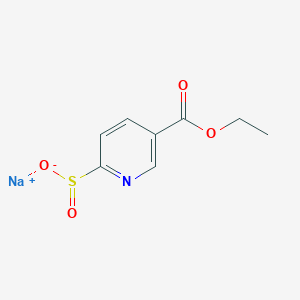
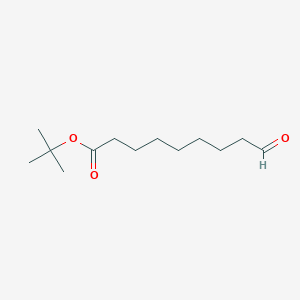
![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
